- Dual kinase-bromodomain inhibitors, World Intellectual Property Organization, , ,

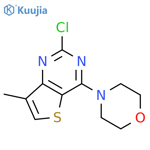

Cas no 955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-)

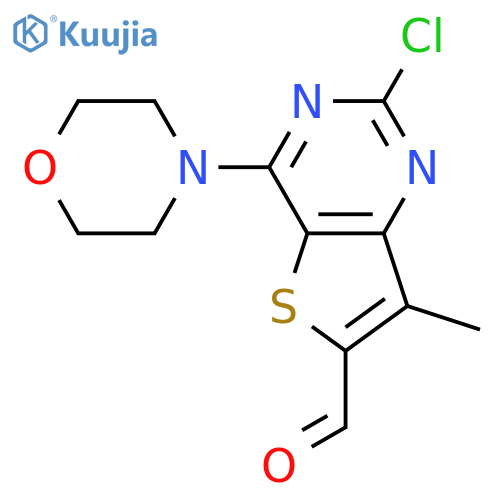

955979-02-9 structure

商品名:Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- 化学的及び物理的性質

名前と識別子

-

- 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde (ACI)

- 2-Chloro-7-methyl-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carboxaldehyde

- 2-Chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde

- DTXSID001143316

- 2-Chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carboxaldehyde

- BCP14844

- CS-M2503

- 955979-02-9

- AKOS037649669

- DA-26400

- 2-Chloro-7-methyl-4-morpholinothieno-[3,2-d]pyrimidine-6-carbaldehyde

- PNFPJVXECCRKQD-UHFFFAOYSA-N

- Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

- 2-chloro-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde

- CS-13126

- SCHEMBL190265

- Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-

-

- インチ: 1S/C12H12ClN3O2S/c1-7-8(6-17)19-10-9(7)14-12(13)15-11(10)16-2-4-18-5-3-16/h6H,2-5H2,1H3

- InChIKey: PNFPJVXECCRKQD-UHFFFAOYSA-N

- ほほえんだ: O=CC1=C(C)C2N=C(N=C(C=2S1)N1CCOCC1)Cl

計算された属性

- せいみつぶんしりょう: 297.0338755g/mol

- どういたいしつりょう: 297.0338755g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM338030-1g |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 1g |

$1400 | 2024-07-18 | |

| TRC | T430623-10mg |

Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |

955979-02-9 | 10mg |

$ 160.00 | 2022-06-02 | ||

| TRC | T430623-1mg |

Thieno[3,2-d]pyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- |

955979-02-9 | 1mg |

$ 50.00 | 2022-06-02 | ||

| Chemenu | CM338030-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 100mg |

$683 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 100mg |

¥3549.00 | 2024-04-24 | |

| Chemenu | CM338030-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 250mg |

$700 | 2024-07-18 | |

| Chemenu | CM338030-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 250mg |

$986 | 2021-08-18 | |

| Chemenu | CM338030-100mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 95%+ | 100mg |

$420 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-250mg |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 250mg |

¥6825.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059934-1g |

2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde |

955979-02-9 | 98% | 1g |

¥11830.00 | 2024-04-24 |

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

1.2 -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 0 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -10 °C

1.2 Reagents: Butyllithium ; 2.5 h, -10 °C

1.3 2.5 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

1.2 Reagents: Butyllithium ; 2.5 h, -10 °C

1.3 2.5 h, -10 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

リファレンス

- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; < -10 °C; 2 h, < -10 °C

1.2 < -10 °C; 1 - 2 h, < -10 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C

1.2 < -10 °C; 1 - 2 h, < -10 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; < -10 °C → 55 °C; 50 - 55 °C; 1 - 3 h, 50 - 55 °C

リファレンス

- Process for the preparation of (S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one (GDC-0980), United States, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 2 h, 190 °C

1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 6 h, reflux

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt

リファレンス

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ; 24 h, reflux; cooled

1.2 Reagents: Water ; < 20 °C

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt

1.2 Reagents: Water ; < 20 °C

1.3 Solvents: Methanol ; 1 h, rt

1.4 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.5 1 h, -78 °C; -78 °C → rt; 2 h, rt

リファレンス

- Preparation of thienopyrimidine derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Butyllithium , Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran , Heptane ; 2 h, < -8 °C

1.2 1 h, < -8 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C

1.2 1 h, < -8 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Isopropanol , Water ; -8 °C → 55 °C; 1 h, 50 - 55 °C

リファレンス

- A Practical, Protecting-Group-Free Synthesis of a PI3K/mTOR Inhibitor, Organic Process Research & Development, 2015, 19(3), 416-426

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Water ; -78 °C; 2 h, -78 °C → -40 °C

1.2 2 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 2 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

リファレンス

- Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2011, 54(21), 7579-7587

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; 30 min, -70 °C

1.2 Reagents: Butyllithium ; -70 °C

1.3 2.5 h, -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

1.2 Reagents: Butyllithium ; -70 °C

1.3 2.5 h, -70 °C

1.4 Reagents: Hydrochloric acid Solvents: Acetic acid , Isopropanol , Water ; 1.5 h, 50 °C

リファレンス

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Raw materials

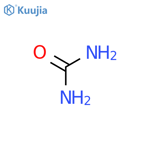

- Urea

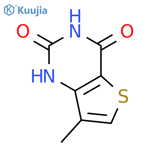

- 7-Methylthieno3,2-Dpyrimidine-2,4(1H,3H)-dione

- 2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine

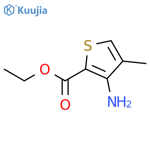

- Ethyl 3-amino-4-methylthiophene-2-carboxylate

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- Preparation Products

Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)- 関連文献

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

955979-02-9 (Thieno3,2-dpyrimidine-6-carboxaldehyde, 2-chloro-7-methyl-4-(4-morpholinyl)-) 関連製品

- 2172131-79-0(3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid)

- 13393-93-6(Tetrahydroabietyl Alcohol)

- 1030421-44-3(5-methoxy-1-[(pyridin-3-yl)methyl]-1H-indole-3-carbaldehyde)

- 2228483-96-1(1-(2-methylcyclopropyl)cyclopentane-1-carboxylic acid)

- 132277-09-9(1-Chloro-3-methylnaphthalene)

- 941929-79-9(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide)

- 894021-86-4(1-(5-chloro-2-methylphenyl)-3-1-(4-methylphenyl)-5-oxopyrrolidin-3-ylurea)

- 188918-42-5((1S,3R)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid)

- 2138103-01-0(Tert-butyl 2-(4-amino-1-methylpiperidin-3-yl)acetate)

- 1803583-32-5(1-(5-Chloropyridin-2-yl)ethan-1-amine dihydrochloride)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬